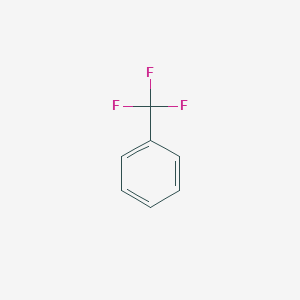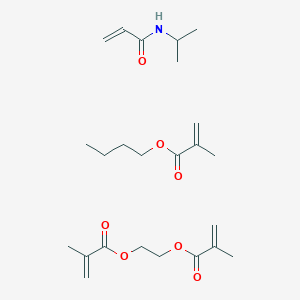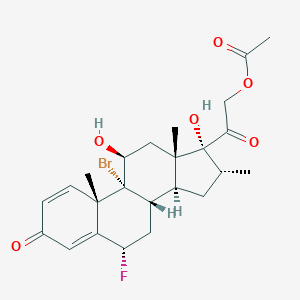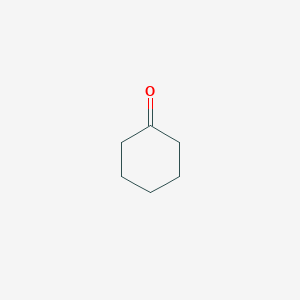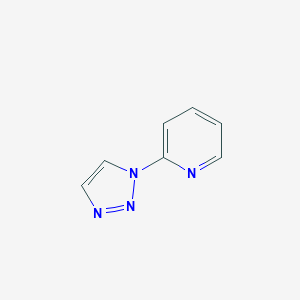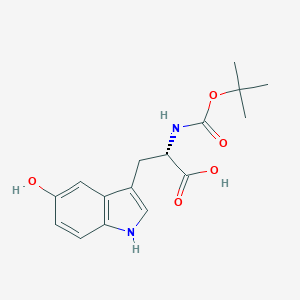
Boc-5-hidroxi-L-triptófano
Descripción general
Descripción
Boc-5-hydroxy-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 5-hydroxy-L-tryptophan. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications. Boc-5-hydroxy-L-tryptophan is primarily used in peptide synthesis and as an intermediate in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Boc-5-hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the study of serotonin biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical research
Mecanismo De Acción
Target of Action
Boc-5-hydroxy-L-tryptophan is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way
Biochemical Pathways
Boc-5-hydroxy-L-tryptophan is likely involved in the biosynthesis of serotonin from tryptophan . In a distinctive 5-HTP biosynthetic route, the unnatural substrate anthranilate is first converted into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then 5-HAA is transformed to 5-HTP using the E. coli endogenous tryptophan synthesis pathway
Result of Action
It is known that the compound is used in proteomics research , suggesting that it may have some effect at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
Boc-5-hydroxy-L-tryptophan plays a crucial role in biochemical reactions. It is involved in the production of 5-hydroxytryptophan (5-HTP), a direct biosynthetic precursor of the neurotransmitter 5-hydroxytryptamine . This interaction involves various enzymes and proteins, including tryptophan hydroxylase and tetrahydrobiopterin synthesis and regeneration pathway .
Cellular Effects
The effects of Boc-5-hydroxy-L-tryptophan on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-5-hydroxy-L-tryptophan exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-5-hydroxy-L-tryptophan change over time. The engineered strain HTP11 was able to produce 8.58 g/L 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g glucose and a maximum real-time productivity of 0.48 g/L/h .
Metabolic Pathways
Boc-5-hydroxy-L-tryptophan is involved in several metabolic pathways, including the synthesis of 5-HTP . It interacts with enzymes such as tryptophan hydroxylase and cofactors involved in the tetrahydrobiopterin synthesis and regeneration pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-hydroxy-L-tryptophan typically involves the protection of the amino group of 5-hydroxy-L-tryptophan with a tert-butoxycarbonyl group. One common method includes the reaction of 5-hydroxy-L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate in tetrahydrofuran and water at room temperature. The reaction mixture is then acidified, and the product is extracted and purified using chromatography .
Industrial Production Methods: Industrial production of Boc-5-hydroxy-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality Boc-5-hydroxy-L-tryptophan.
Análisis De Reacciones Químicas
Types of Reactions: Boc-5-hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the indole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
Comparación Con Compuestos Similares
5-Hydroxy-L-tryptophan: The unprotected form, directly involved in serotonin biosynthesis.
L-tryptophan: The parent amino acid, essential for protein synthesis and a precursor to 5-hydroxy-L-tryptophan.
N-acetyl-5-hydroxy-L-tryptophan: Another derivative with different protective groups.
Uniqueness: Boc-5-hydroxy-L-tryptophan is unique due to its enhanced stability and solubility provided by the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where stability is crucial. Compared to 5-hydroxy-L-tryptophan, the Boc derivative is more suitable for use in synthetic chemistry due to its improved handling properties .
Propiedades
IUPAC Name |
(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELADEDZLOFFTA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hydroxymethyl)phenyl]formamide](/img/structure/B45730.png)
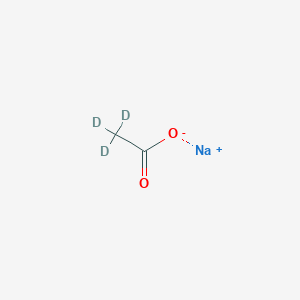
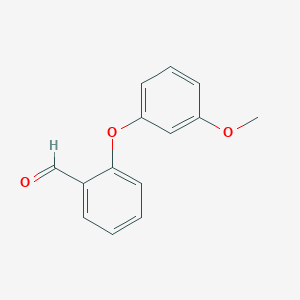
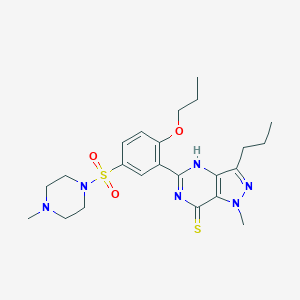
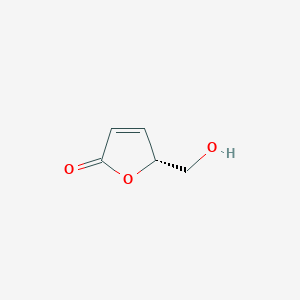
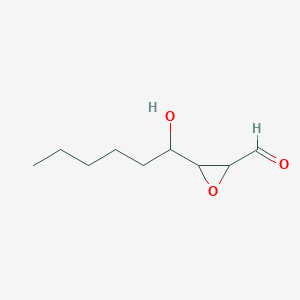
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

